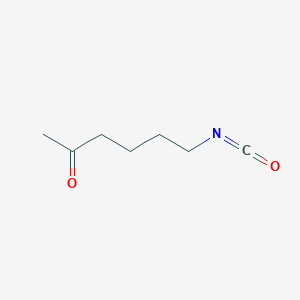
6-Isocyanatohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isocyanatohexan-2-one is an organic compound with the molecular formula C7H11NO2 It is a derivative of hexanone, where an isocyanate group is attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isocyanatohexan-2-one can be achieved through several methods. One common approach involves the reaction of hexan-2-one with phosgene or its derivatives in the presence of a base. This reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Another method involves the oxidation of 1-methylcyclopentane to form 6-chloro-2-hexanone, which is then treated with an alkali metal hypochlorite in the presence of a carboxylic acid . This process involves multiple steps and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Isocyanatohexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Isocyanatohexan-2-one has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 6-Isocyanatohexan-2-one involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate group readily reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various applications, including polymer synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Isocyanatohexan-2-one include other isocyanates and hexanone derivatives, such as:
Hexane, 1,6-diisocyanato-: Another isocyanate derivative with different reactivity and applications.
2-Hexanone: A ketone derivative with different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the hexanone backbone. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
70486-31-6 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
6-isocyanatohexan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |
InChI Key |
QUAIUPIMDGMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


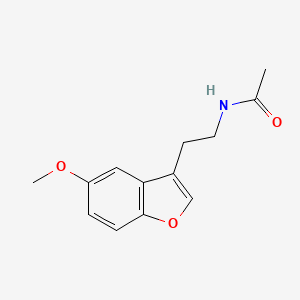
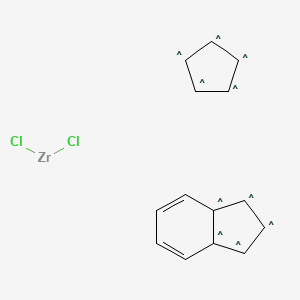
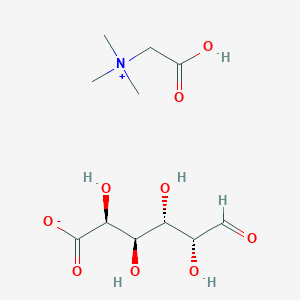

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
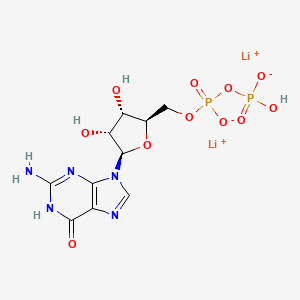
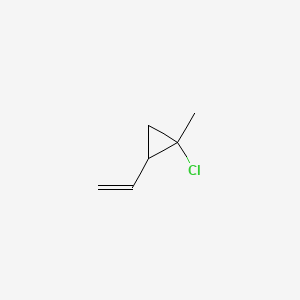
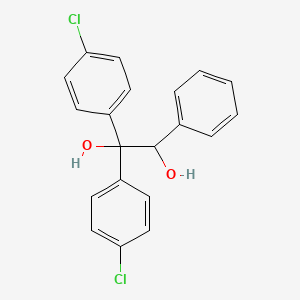


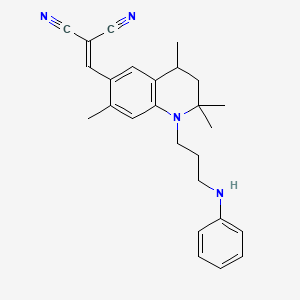
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)

